N-Nitrosodabigatran Etexilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitrosodabigatran Etexilate is a nitrosamine impurity found in the pharmaceutical compound dabigatran etexilate. Nitrosamines are of concern due to their potential mutagenic and carcinogenic properties . Dabigatran etexilate is a prodrug of dabigatran, which is used as an anticoagulant for the prevention of stroke, atrial fibrillation, and systemic embolism .
准备方法
The preparation of N-Nitrosodabigatran Etexilate involves the nitrosation of dabigatran etexilate. This process can occur in the presence of trace amounts of acid, where secondary amines in the compound undergo nitrosation . Industrial production methods for dabigatran etexilate involve multiple steps, including acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification .
化学反应分析
N-Nitrosodabigatran Etexilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Nitrosodabigatran Etexilate is primarily studied for its presence as an impurity in pharmaceutical products. Its detection and quantitation are crucial for ensuring the safety and efficacy of medications like dabigatran etexilate . Analytical methods, such as LC/MS, are developed to detect and quantify this impurity at very low levels . Research also focuses on understanding the formation mechanisms of nitrosamines and developing strategies to minimize their presence in pharmaceuticals .
作用机制
N-Nitrosodabigatran Etexilate itself does not have a therapeutic mechanism of action. dabigatran etexilate, the parent compound, is a direct thrombin inhibitor. It is hydrolyzed to dabigatran, which inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
相似化合物的比较
N-Nitrosodabigatran Etexilate is unique due to its specific structure and formation from dabigatran etexilate. Similar compounds include other nitrosamine impurities found in pharmaceuticals, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds also pose mutagenic and carcinogenic risks and are monitored in pharmaceutical products .
属性
CAS 编号 |
2892260-29-4 |
---|---|
分子式 |
C34H40N8O6 |
分子量 |
656.7 g/mol |
IUPAC 名称 |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) |
InChI 键 |
JPLPQAOOSCQYBH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。